3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole
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Overview
Description
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are often used in the synthesis of various pharmaceuticals due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate carboxylic acid derivative with a hydrazine . The resulting intermediate can then be cyclized to form the oxadiazole ring .Molecular Structure Analysis
The molecular structure of oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom . The exact structure of “3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole” would include additional chlorine atoms and a phenyl group attached to the oxadiazole ring .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure . Factors such as the presence of chlorine atoms and a phenyl group could influence properties such as solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGXPHLXWKGJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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